The synthesis of alpha-bromo-2-chlorophenylacetic acid can be achieved through various methods, primarily involving halogenation reactions and subsequent modifications.
The molecular structure of alpha-bromo-2-chlorophenylacetic acid can be represented as follows:
C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Alpha-bromo-2-chlorophenylacetic acid participates in several chemical reactions:
Alpha-bromo-2-chlorophenylacetic acid exhibits biological activity through its interactions with various biological targets:
Alpha-bromo-2-chlorophenylacetic acid should be handled with care due to its potential toxicity and reactivity. Proper safety protocols should be followed in laboratory settings.
Alpha-bromo-2-chlorophenylacetic acid finds applications in various fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2